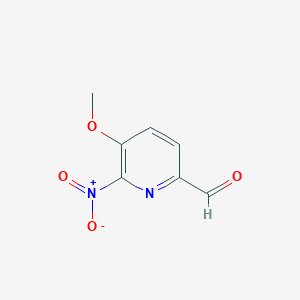

5-Methoxy-6-nitropicolinaldehyde

描述

属性

分子式 |

C7H6N2O4 |

|---|---|

分子量 |

182.13 g/mol |

IUPAC 名称 |

5-methoxy-6-nitropyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H6N2O4/c1-13-6-3-2-5(4-10)8-7(6)9(11)12/h2-4H,1H3 |

InChI 键 |

VGVIDDCHWRTGKC-UHFFFAOYSA-N |

SMILES |

COC1=C(N=C(C=C1)C=O)[N+](=O)[O-] |

规范 SMILES |

COC1=C(N=C(C=C1)C=O)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The structural and functional similarities of 5-Methoxy-6-nitropicolinaldehyde to other nitropicolinaldehydes and derivatives are summarized below. Key differentiating factors include substituent positions, functional groups, and similarity scores derived from structural alignment algorithms (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

| CAS No. | Compound Name | Similarity Score | Substituent Positions | Functional Group | Key Differences |

|---|---|---|---|---|---|

| 25033-74-3 | 6-Methyl-5-nitropicolinaldehyde | 0.98 | 5-NO₂, 6-CH₃ | Aldehyde | Methyl vs. methoxy at position 6 |

| 5832-38-2 | 4-Methyl-5-nitropicolinaldehyde | 0.92 | 5-NO₂, 4-CH₃ | Aldehyde | Substituent positions (4 vs. 6) |

| 21203-74-7 | 4-Methyl-3-nitropyridine-2-carbaldehyde | 0.94 | 3-NO₂, 4-CH₃ | Aldehyde | Nitro group at position 3 |

| 475272-62-9 | 6-Methoxy-5-nitropicolinic acid | 0.78 | 5-NO₂, 6-OCH₃ | Carboxylic acid | Aldehyde replaced by carboxylic acid |

| 868551-30-8 | Methyl 4-methyl-5-nitropicolinate | 0.83 | 5-NO₂, 4-CH₃ | Ester (methyl ester) | Aldehyde replaced by ester |

Notes on Key Trends:

Substituent Position Sensitivity: The highest similarity (0.98) is observed with 6-Methyl-5-nitropicolinaldehyde (CAS 25033-74-3), where the only difference is a methyl group instead of methoxy at position 2. This highlights the minor electronic and steric impact of methyl vs. methoxy groups .

Functional Group Influence : Replacement of the aldehyde with a carboxylic acid (e.g., 6-Methoxy-5-nitropicolinic acid, CAS 475272-62-9) reduces similarity to 0.78, reflecting altered reactivity (e.g., acid-base behavior vs. aldehyde nucleophilicity) .

Nitro Group Position: Compounds with nitro groups at non-adjacent positions (e.g., 4-Methyl-3-nitropyridine-2-carbaldehyde, CAS 21203-74-7) exhibit lower similarity (0.94) due to altered electronic conjugation and steric interactions .

Limitations of Available Data

The evidence provided lacks experimental data (e.g., spectroscopic, thermodynamic, or kinetic studies), necessitating caution in extrapolating reactivity or application trends.

准备方法

Chemical Structure and Physicochemical Properties

5-Methoxy-6-nitropicolinaldehyde (C₇H₆N₂O₄) features a pyridine ring substituted with a methoxy group at position 5, a nitro group at position 6, and an aldehyde moiety at position 2. This arrangement creates electronic asymmetry, influencing its reactivity in electrophilic and nucleophilic transformations. Key physicochemical parameters include:

| Property | Value | Source Citation |

|---|---|---|

| Molecular Weight | 180.13 g/mol | |

| Melting Point | 54–57°C | |

| Boiling Point | 298.7±25.0°C (estimated) | |

| Density | 1.4±0.1 g/cm³ | |

| Solubility | Moderate in polar solvents |

The nitro group’s electron-withdrawing effect and the aldehyde’s electrophilic nature render this compound reactive toward reduction, condensation, and cyclization reactions.

Preparation Methods

Nitration of Picolinaldehyde Derivatives

The most widely reported synthesis involves the nitration of 5-methoxypicolinaldehyde using a mixed acid system (HNO₃/H₂SO₄). This method, adapted from patented nitration protocols, proceeds as follows:

- Substrate Preparation : 5-Methoxypicolinaldehyde is dissolved in concentrated sulfuric acid at 0–5°C to protonate the pyridine nitrogen, enhancing electrophilic substitution reactivity.

- Nitration : Fuming nitric acid (1.1 equivalents) is added dropwise to maintain temperatures below 10°C, minimizing side reactions such as oxidation of the aldehyde group.

- Quenching : The reaction mixture is poured onto crushed ice, precipitating the product, which is filtered and recrystallized from ethanol/water.

This method achieves yields of 65–72%, with purity confirmed via HPLC and NMR. Regioselectivity arises from the methoxy group’s ortho/para-directing effects, favoring nitration at position 6.

Alternative Synthetic Routes

Reductive Amination Followed by Oxidation

A multi-step approach involves:

- Reductive Amination : 5-Methoxy-6-nitropicoline is treated with ammonium formate and formaldehyde under hydrogenation conditions to introduce an amine group.

- Oxidation : The resultant amine is oxidized using MnO₂ or PCC to regenerate the aldehyde functionality.

While this route avoids harsh nitration conditions, its yield (50–58%) is suboptimal due to over-oxidation byproducts.

Ullmann-Type Coupling

Aryl halide intermediates (e.g., 5-methoxy-6-bromopicolinaldehyde) undergo nitro-group introduction via copper-catalyzed coupling with sodium nitrite. This method, though less common, offers improved selectivity under mild conditions (DMF, 80°C).

Reaction Mechanisms and Selectivity

The nitration mechanism proceeds via electrophilic aromatic substitution (EAS):

- Generation of Nitronium Ion : HNO₃ protonation in H₂SO₄ yields NO₂⁺.

- Attack on Protonated Pyridine : The electron-deficient pyridine ring directs NO₂⁺ to position 6, stabilized by resonance with the methoxy group.

- Deprotonation : Loss of H⁺ restores aromaticity, forming the nitro product.

Competing side reactions include:

Optimization of Synthesis Conditions

Critical parameters for maximizing yield and purity:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–10°C | Prevents aldehyde oxidation |

| HNO₃ Equivalents | 1.05–1.1 | Minimizes di-nitration |

| Reaction Time | 2–3 hours | Completes nitration without degradation |

| Acid Strength | ≥95% H₂SO₄ | Enhances NO₂⁺ generation |

Scale-up experiments demonstrate consistent yields (~70%) at kilogram scales when using jacketed reactors with precise temperature control.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity with a retention time of 6.2 minutes.

Applications and Derivatives

This compound serves as a precursor for:

- Pharmaceuticals : Intermediate in serotonin receptor agonists.

- Ligands : Chelating agent for transition metal catalysts.

- Polymer Chemistry : Monomer for conductive polymers via aldehyde polymerization.

Derivatives such as methyl 5-methoxy-6-nitropicolinate (CAS 390816-44-1) are synthesized via esterification, expanding utility in peptidomimetics.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-6-nitropicolinaldehyde in laboratory settings?

- Methodological Answer : The synthesis typically involves nitration and methoxy functionalization of picolinaldehyde derivatives. For example, nitration at the 6-position of a methoxy-substituted picolinaldehyde precursor can be achieved using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Protecting groups may be required to prevent over-nitration or side reactions. Similar protocols are described for structurally related compounds like 6-Amino-5-nitropicolinonitrile, where reaction conditions are optimized for regioselectivity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical to isolate the product.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the aldehyde proton (δ ~10 ppm) and methoxy/nitro group positions.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺).

- HPLC : Reverse-phase HPLC with UV detection (λ ~250–300 nm) to assess purity (>95% by area normalization).

Stability during analysis should be monitored due to potential aldehyde reactivity, as noted in safety protocols for similar aldehydes .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. The nitro group may render the compound sensitive to heat or shock, requiring precautions against decomposition. Stability data for analogous nitro-substituted compounds (e.g., 6-Amino-5-nitropicolinonitrile) suggest avoiding prolonged exposure to moisture or acidic/basic conditions to prevent hydrolysis . Regular stability testing via TLC or HPLC is advised.

Advanced Research Questions

Q. How can researchers optimize the nitration step in the synthesis of this compound to minimize by-products?

- Methodological Answer : By-product formation (e.g., di-nitrated products) can be mitigated through:

- Temperature control : Maintain sub-10°C conditions during nitration to slow competing reactions.

- Stoichiometric adjustments : Use a slight excess of the methoxy precursor to limit over-nitration.

- In situ monitoring : Employ FTIR or Raman spectroscopy to track nitro group incorporation and adjust reagent addition dynamically.

Computational modeling (e.g., DFT calculations) can predict reactive sites and guide regioselective synthesis, as applied in studies on nitrated heterocycles .

Q. What analytical strategies are effective in resolving contradictory data regarding the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected regioselectivity) may arise from electronic effects of the methoxy and nitro groups. To address this:

- Mechanistic studies : Use kinetic isotope effects (KIE) or Hammett plots to elucidate electronic contributions.

- Advanced spectroscopy : Operando NMR or X-ray crystallography to characterize intermediates.

- Computational validation : Density Functional Theory (DFT) to model transition states and compare with experimental outcomes. Similar approaches are documented in studies on methoxy- and nitro-substituted flavones .

Q. What computational chemistry approaches are suitable for predicting the electronic effects of the methoxy and nitro groups in this compound?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites.

- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions between the methoxy group and aromatic ring.

- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution to explain regioselectivity in reactions.

Tools like Gaussian or ORCA, validated in studies on nitrated heterocycles, are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。